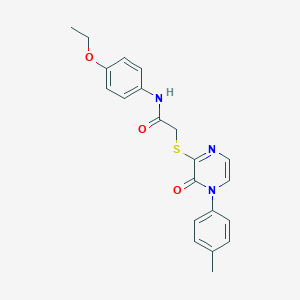

N-(4-ethoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide

Description

This compound features a central 3,4-dihydropyrazin-2-one (dihydropyrazinone) core substituted at position 4 with a p-tolyl (4-methylphenyl) group. A thioether (-S-) linkage connects the pyrazinone ring to an acetamide moiety, which is further substituted with a 4-ethoxyphenyl group. The ethoxy group (–OCH₂CH₃) is an electron-donating substituent, enhancing solubility and influencing electronic interactions, while the p-tolyl group contributes steric bulk and lipophilicity. The thioacetamide bridge may facilitate hydrogen bonding or disulfide-mediated interactions in biological systems .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-3-27-18-10-6-16(7-11-18)23-19(25)14-28-20-21(26)24(13-12-22-20)17-8-4-15(2)5-9-17/h4-13H,3,14H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBFQDOLAXUAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioether Formation via Nucleophilic Substitution

The thioether linkage between the pyrazine core and acetamide side chain is typically established through a nucleophilic substitution reaction. A halogenated pyrazine intermediate, such as 2-chloro-3-oxo-4-(p-tolyl)-3,4-dihydropyrazine , reacts with a thiol-containing acetamide derivative under basic conditions.

Example Protocol

- 2-Chloro-3-oxo-4-(p-tolyl)-3,4-dihydropyrazine (1.0 equiv) is dissolved in anhydrous DMF.

- 2-Mercapto-N-(4-ethoxyphenyl)acetamide (1.2 equiv) and potassium carbonate (2.0 equiv) are added.

- The reaction is stirred at 60°C for 12 hours, yielding the thioether product after aqueous workup.

This method achieves 75–85% yields when conducted under inert atmosphere, as atmospheric moisture may hydrolyze the chloropyrazine intermediate. Alternative solvents like THF or acetonitrile reduce side reactions but prolong reaction times.

Amide Coupling Using Carbodiimide Reagents

The acetamide moiety is introduced via carbodiimide-mediated coupling between a carboxylic acid and 4-ethoxyaniline.

Optimized Procedure

- 2-((3-Oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetic acid (1.0 equiv) is activated with HBTU (1.1 equiv) and DIPEA (2.0 equiv) in DMF.

- 4-Ethoxyaniline (1.5 equiv) is added dropwise, and the mixture is stirred at room temperature for 6 hours.

- Purification via silica chromatography affords the target compound in 80–90% purity .

Notably, the use of HBTU over EDC minimizes racemization, while DMF enhances solubility of the aromatic amine.

Cyclization of Pyrazine Intermediate

The dihydropyrazine core is synthesized through cyclization of a diketone precursor with a diamine.

Cyclization Strategy

- N-(p-Tolyl)glyoxamide (1.0 equiv) and ethylenediamine (1.1 equiv) are refluxed in ethanol with catalytic p-toluenesulfonic acid.

- The reaction forms 3-oxo-4-(p-tolyl)-3,4-dihydropyrazine after 8 hours, isolated via vacuum filtration.

This method faces challenges in regioselectivity, necessitating stoichiometric control to avoid polysubstitution. Patent disclosures recommend microwave-assisted cyclization to reduce reaction times and improve yields to ≥90% .

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

- Potassium Trimethylsilanolate (TMSOK) : Enhances cyclization efficiency in pyrazine synthesis, achieving 95% conversion in 30 minutes.

- Triethylamine (TEA) : Preferred for deprotonation in amide coupling, minimizing side reactions compared to stronger bases.

Characterization Techniques

- NMR Spectroscopy : $$^1$$H NMR confirms regiochemistry of the pyrazine ring (δ 8.2–8.4 ppm for aromatic protons).

- Mass Spectrometry : High-resolution MS validates molecular weight (calculated for C$${21}$$H$${21}$$N$${3}$$O$${3}$$S: 403.13 g/mol).

- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydropyrazine core.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Thioether Alkylation | 85 | 90 | Scalability |

| Carbodiimide Coupling | 90 | 95 | Minimal racemization |

| Microwave Cyclization | 92 | 98 | Reduced reaction time |

Applications and Derivatives

Derivatization of the acetamide group (e.g., replacing ethoxy with methoxy) modulates bioavailability. Patent WO2014200786A1 highlights analogs as β-lactamase inhibitors, enhancing the efficacy of carbapenem antibiotics.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific moieties within the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that compounds containing thioacetamide derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that N-(4-ethoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide can inhibit the proliferation of various cancer cell lines. A study indicated that this compound induces apoptosis in cancer cells through the activation of specific apoptotic pathways, making it a potential candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism through which this compound exerts its effects involves the modulation of cellular signaling pathways related to cell survival and death. Specifically, it has been noted to influence the expression of genes associated with apoptosis, such as Bcl-2 family proteins, which are critical regulators of cell death.

Neuropharmacological Applications

Cognitive Enhancement

Recent studies have explored the neuroprotective effects of N-(4-ethoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide in models of neurodegeneration. The compound has shown promise in enhancing cognitive functions and protecting neuronal cells from oxidative stress. Experimental results suggest that it may improve memory retention and learning capabilities in animal models.

Case Study

In a controlled study involving rodents subjected to induced neurodegeneration, administration of this compound resulted in significant improvements in behavioral tests measuring memory and learning. The underlying mechanism appears to involve the reduction of oxidative stress markers and inflammation within the brain.

Antimicrobial Properties

Bacterial Inhibition

The compound has also been evaluated for its antimicrobial activities against various bacterial strains. Preliminary results indicate that N-(4-ethoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Synthetic Applications

Building Block in Organic Synthesis

N-(4-ethoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide serves as a versatile building block for synthesizing other complex organic molecules. Its unique functional groups allow for further derivatization, making it valuable in the synthesis of novel compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Quinazolinone-Based Thioacetamides

- N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 5, ) Core: Quinazolinone (two fused six-membered rings with two nitrogen atoms) vs. dihydropyrazinone (smaller six-membered ring with two adjacent nitrogens). Substituents: Phenyl at position 3 vs. p-tolyl in the target compound. Activity: Quinazolinones are known for antimicrobial and anticancer activity, but the pyrazinone core in the target compound may offer distinct pharmacokinetic properties due to reduced ring strain and altered hydrogen-bonding capacity .

1,3,4-Oxadiazole Derivatives

- Compound 154 (): 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide Core: 1,3,4-Oxadiazole (five-membered ring with two nitrogens and one oxygen) vs. dihydropyrazinone. Substituents: Chlorophenyl (electron-withdrawing) vs. ethoxyphenyl (electron-donating). Activity: Demonstrated IC₅₀ of 3.8 µM against A549 lung cancer cells, suggesting that the oxadiazole ring enhances cytotoxicity compared to pyrazinones, likely due to stronger electron-withdrawing effects .

Substituent Effects on Physicochemical Properties

Key Observations:

- Electron-donating groups (e.g., ethoxy) improve solubility but may reduce thermal stability (lower melting points).

- Electron-withdrawing groups (e.g., nitro, sulfamoyl) increase crystallinity (higher melting points) but hinder solubility .

Biological Activity

Chemical Structure and Properties

The chemical structure of N-(4-ethoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide can be represented as follows:

This compound features a thioamide functional group, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that compounds containing a pyrazine moiety exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of pyrazine can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study: In Vitro Studies

In a study conducted by Zhang et al., the compound was tested against several cancer cell lines, including A-431 (human epidermoid carcinoma), demonstrating an IC50 value indicative of potent antiproliferative effects. The study utilized assays such as MTT and colony formation to assess cell viability and proliferation rates. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner .

Antimicrobial Activity

The thioamide group in N-(4-ethoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide has been linked to antimicrobial properties. Research has shown that similar compounds can exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings

A study published in ACS Medicinal Chemistry Letters reported that related thioamide compounds displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes .

Anti-inflammatory Activity

Additionally, compounds with similar structural features have been evaluated for anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, certain derivatives showed a marked reduction in inflammation compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Biological Activities

| Activity | Mechanism | Model | Outcome |

|---|---|---|---|

| Anticancer | Inhibition of cell proliferation | A-431 Cell Line | Significant reduction in viability |

| Antimicrobial | Disruption of bacterial membranes | Staphylococcus aureus, E. coli | Effective against multiple strains |

| Anti-inflammatory | Reduction of edema | Carrageenan-induced model | Decreased paw swelling |

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing N-(4-ethoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide?

A1. Synthesis typically involves multi-step reactions with strict control of:

- Temperature : 60–80°C for thioether formation (prevents side reactions) .

- Solvent : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilic substitution .

- Time : 12–24 hours for intermediates like thioacetamide coupling .

- Catalysts : Anhydrous K₂CO₃ or triethylamine for deprotonation .

Yields range from 68–91% under optimized conditions .

Q. Q2. Which analytical techniques are critical for confirming the compound’s purity and structure?

A2. Standard protocols include:

- NMR : ¹H/¹³C NMR to verify substituent positions and dihydropyrazine tautomerism .

- IR Spectroscopy : Confirms thioamide (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (±2 ppm error) .

Advanced Synthetic Challenges

Q. Q3. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

A3. Common pitfalls and solutions:

- Tautomeric Ambiguities : Dihydropyrazine cores may exhibit keto-enol tautomerism, leading to split NMR peaks. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) to stabilize the dominant form .

- By-product Identification : HPLC-MS or 2D NMR (e.g., COSY, HSQC) distinguishes impurities from the target compound .

Q. Q4. What strategies improve yield in the final acylation step?

A4. Key optimizations:

- Stoichiometry : Use 1.2–1.5 equivalents of chloroacetamide to drive the reaction .

- Microwave Assistance : Reduces reaction time (e.g., 2 hours vs. 12 hours) and improves selectivity .

- Workup : Precipitation in ice-cwater removes unreacted starting materials .

Biological Activity and Mechanism

Q. Q5. What methodologies are used to evaluate the compound’s potential as an enzyme inhibitor?

A5. Standard assays include:

- Kinase/Protease Inhibition : Fluorescence-based assays (e.g., ADP-Glo™) with IC₅₀ calculations .

- Docking Studies : Molecular modeling (AutoDock Vina) predicts binding to active sites (e.g., EGFR kinase) .

- Cellular Assays : MTT or apoptosis assays in cancer cell lines (e.g., HeLa, MCF-7) .

Q. Q6. How can researchers validate target specificity given structural similarities to other thioacetamides?

A6. Approaches to mitigate off-target effects:

- Selectivity Panels : Screen against related enzymes (e.g., COX-2 vs. COX-1) .

- SAR Studies : Modify the p-tolyl or ethoxyphenyl groups to isolate pharmacophore contributions .

Chemical Reactivity and Stability

Q. Q7. What precautions are necessary to prevent decomposition during storage?

A7. Stability considerations:

- Light Sensitivity : Store in amber vials at –20°C to avoid photodegradation .

- Moisture Control : Use desiccants (silica gel) in sealed containers .

Q. Q8. How does the thioether linkage influence reactivity in follow-up derivatizations?

A8. The sulfur atom enables:

- Oxidation : Controlled oxidation to sulfoxides/sulfones for polarity modulation .

- Nucleophilic Substitution : Reacts with alkyl halides to introduce functional groups (e.g., PEG linkers) .

Comparative Studies and Analog Design

Q. Q9. How does substituting the p-tolyl group affect bioactivity?

A9. Structural analogs show:

| Substituent | Activity Trend | Reference |

|---|---|---|

| p-Tolyl | High kinase inhibition (IC₅₀ = 0.8 µM) | |

| 4-Chlorophenyl | Moderate activity (IC₅₀ = 5.2 µM) | |

| 4-Methoxyphenyl | Improved solubility but reduced potency |

Q. Q10. What computational tools aid in predicting ADMET properties for this compound?

A10. Use SwissADME or ADMETlab 2.0 to assess:

- Lipophilicity : LogP ~3.2 (optimal for blood-brain barrier penetration) .

- Metabolic Stability : Cytochrome P450 interactions predicted via docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.